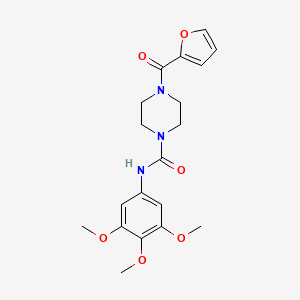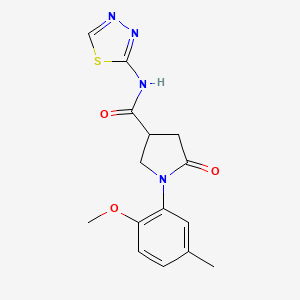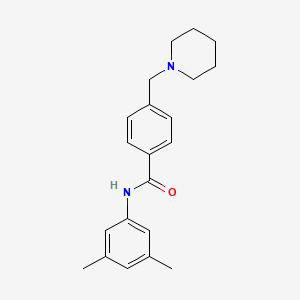
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as U-62066, is a selective and potent κ-opioid receptor agonist. It was first synthesized in the early 1990s and has since been used extensively in scientific research to better understand the role of κ-opioid receptors in various physiological and biochemical processes.
Mécanisme D'action
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a selective κ-opioid receptor agonist, binding specifically to these receptors in the brain and other tissues. Activation of κ-opioid receptors by N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea leads to the inhibition of neurotransmitter release and the modulation of various signaling pathways, resulting in the observed physiological and biochemical effects.
Biochemical and physiological effects:
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to have analgesic effects in various animal models of pain, including thermal and mechanical stimuli. It has also been shown to have antidepressant effects in animal models of depression, as well as anti-inflammatory effects in models of inflammation. N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has also been shown to affect gastrointestinal function and blood pressure regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a potent and selective κ-opioid receptor agonist, making it a useful tool for studying the role of these receptors in various physiological and biochemical processes. However, it is important to note that N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea may have off-target effects on other receptors or signaling pathways, and caution should be taken when interpreting experimental results.
Orientations Futures
There are several potential future directions for research involving N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. One area of interest is the role of κ-opioid receptors in addiction and substance abuse, as N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to have effects on drug-seeking behavior in animal models. Another potential area of research is the development of novel therapeutics targeting κ-opioid receptors for the treatment of pain, depression, and other conditions. Additionally, further studies are needed to better understand the molecular mechanisms underlying the observed effects of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea on various physiological and biochemical processes.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been used extensively in scientific research to better understand the role of κ-opioid receptors in various physiological and biochemical processes. It has been shown to have analgesic, antidepressant, and anti-inflammatory effects, as well as effects on gastrointestinal function and blood pressure regulation.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-14(2)8-11(9-15(3,4)18-14)17-13(19)16-10-12-6-5-7-20-12/h5-7,11,18H,8-10H2,1-4H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSPVVNIKZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438756.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4438778.png)

![2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4438796.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438818.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)


